molecular formula C16H17N3O2S B2997924 N-(1-cyanocyclobutyl)-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 1258757-53-7

N-(1-cyanocyclobutyl)-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No. B2997924
M. Wt: 315.39
InChI Key: DRRKQGFNUQHMKU-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
BenchChem offers high-quality N-(1-cyanocyclobutyl)-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-cyanocyclobutyl)-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemical Reactions and Synthesis

  • Benzothiazine derivatives, like the one , have been explored for various chemical reactions. For instance, some benzothiazine derivatives have been synthesized by reacting o-Amino thiophenol with maleic anhydride, showcasing their potential in organic synthesis (Kalekar, Bhat, & Koli, 2011).
  • Another study involved the synthesis of N-alkyl/aryl benzothiazine derivatives, illustrating the chemical versatility of these compounds (Gupta & Wagh, 2006).

2. Antifungal and Antibacterial Properties

  • Several studies have shown that benzothiazine derivatives exhibit significant antifungal and antibacterial activities. This includes effectiveness against pathogens like Tricophyton rubrum, Epidermophyton floccosum, and Malassazia furfur (Gupta & Wagh, 2006).
  • The antibacterial activity of benzothiazine derivatives against strains like E. coli and S. aureus has also been reported, highlighting their potential in antimicrobial research (Kalekar, Bhat, & Koli, 2011).

3. Potential in Medicinal Chemistry

  • Benzothiazine compounds have been investigated for various pharmacological activities, including anti-inflammatory and analgesic properties. This suggests their potential application in the development of new therapeutic agents (Matsuoka et al., 1997).
  • The exploration of benzothiazine derivatives in the synthesis of novel drug-like compounds further underscores their importance in medicinal chemistry (Dabholkar & Gavande, 2016).

properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-19(16(10-17)7-4-8-16)14(20)9-13-15(21)18-11-5-2-3-6-12(11)22-13/h2-3,5-6,13H,4,7-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRKQGFNUQHMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1C(=O)NC2=CC=CC=C2S1)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Citations

For This Compound
2
Citations
Y Barryala, S Massip, S Lazar, EM Essassi… - … Section E: Structure …, 2011 - scripts.iucr.org
(IUCr) Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr IT WDC search IUCr Journals home archive editors for authors for readers submit open access journal menu home archive editors for authors for readers submit open access Issue contents Download PDF of article Download CIF 3D view Navigation 1. Related literature 2. Experimental Supporting Information References Highlighting …
Number of citations: 4 scripts.iucr.org
A Saeed, Z Mahmood, S Yang, M Salim… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C10H10N2O2S, the thiazine ring approximates to an envelope form with the S atom in the flap position. The amide group attached to the acetate group is almost perpendicular to the mean plane of the thiazine ring [dihedral angle= 88.83 (8)°]. In the crystal, inversion dimers linked by pairs of N—H⋯ O hydrogen bonds occur. Further N—H⋯ O and C—H⋯ O hydrogen bonds link the dimers into a three-dimensional network.
Number of citations: 1 scripts.iucr.org

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